molecular formula C23H29N5 B2912094 2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 900888-04-2

2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2912094
CAS No.: 900888-04-2
M. Wt: 375.52
InChI Key: JNDAUMPWAXZUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is a chemical research reagent designed for investigative applications, particularly in the field of oncology and kinase inhibition. This compound features a pyrazolo[1,5-a]pyrimidine core scaffold, which is established as a privileged structure in medicinal chemistry and serves as a bioisostere of the purine ring found in ATP . This property makes derivatives of this scaffold particularly valuable for targeting the ATP-binding site of various kinases. Based on the activity of closely related analogs, this compound is anticipated to hold significant value in cancer research. Pyrazolo[1,5-a]pyrimidine derivatives bearing a piperazine moiety and a tolyl group have demonstrated potent anti-proliferative activities against diverse cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The specific presence of the 4-(2-methylallyl)piperazin-1-yl substituent may influence the compound's pharmacokinetic profile and target selectivity. The primary research applications for this compound likely include its use as a reference standard in bioassays, a lead compound in structure-activity relationship (SAR) studies for drug discovery, and a chemical tool for probing the biology of cyclin-dependent kinases (CDKs) and other kinases . The mechanism of action for this class of compounds is often linked to the inhibition of key kinases involved in cell cycle progression, such as CDK2. Inhibition of CDK2/cyclin A2 can disrupt cell cycle regulation and induce apoptosis in proliferating tumor cells . Researchers can utilize this reagent to further explore these pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dimethyl-3-(4-methylphenyl)-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5/c1-16(2)15-26-10-12-27(13-11-26)21-14-18(4)24-23-22(19(5)25-28(21)23)20-8-6-17(3)7-9-20/h6-9,14H,1,10-13,15H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDAUMPWAXZUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and β-diketones under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrazolo[1,5-a]pyrimidine intermediate.

    Alkylation: The final step often involves alkylation to introduce the 2-methylallyl group, typically using alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the piperazine ring or other reducible functional groups using agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced forms of the piperazine ring or other functional groups.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology

Biologically, 2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is explored for its potential as a pharmacological agent. Its interactions with biological targets make it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain types of cancer cells or neurological disorders, making it a promising candidate for further drug development.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely lower than trifluoromethyl derivatives (e.g., CAS 2137047-43-7) but higher than dimethoxyphenyl analogs (CAS 1015596-66-3) .
  • Solubility : Methoxy and piperazine groups (e.g., CAS 1015596-66-3) improve aqueous solubility, whereas the target compound’s p-tolyl may necessitate formulation adjustments .

Biological Activity

2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibitory effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H37N3C_{27}H_{37}N_3. The compound features a complex structure that contributes to its biological activity.

Anticancer Properties

Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit key signaling pathways involved in cancer cell proliferation.

  • Mechanism of Action : The compound inhibits the epidermal growth factor receptor (EGFR) and ErbB2 kinases, leading to apoptosis in cancer cells. This was evidenced by an increase in active caspase-3 levels and cell cycle arrest at the G2/M phase in treated cells .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

  • Protein Kinases : It shows selective inhibition of specific kinases involved in cancer progression.
  • Enzymatic Activity : The inhibition of these enzymes correlates with reduced viability of cancer cell lines such as MDA-MB-231 and others .

Case Studies

Case Study 1: Anticancer Efficacy

A study involving the evaluation of various pyrazolo[1,5-a]pyrimidine derivatives highlighted that this compound demonstrated an IC50 value significantly lower than many standard chemotherapeutic agents. The compound exhibited an IC50 of 4.44 μM against cancer cell lines .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, derivatives were tested against a panel of protein kinases. The results indicated that the compound effectively inhibited key kinases at sub-micromolar concentrations, showcasing its potential as a targeted therapy for cancers driven by these pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityIC50 = 4.44 μM
EGFR InhibitionInduction of apoptosis
Enzyme InhibitionSelective inhibition of protein kinases

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing substituents at position 7 of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Position 7 functionalization typically involves nucleophilic substitution or condensation reactions. For example, trifluoromethyl groups can be introduced via refluxing trifluoro-enones with aminopyrazoles in acetic acid, followed by extraction and recrystallization (yield ~79%) . Piperazinyl groups, as in the target compound, may require coupling reactions using silylformamidine derivatives or Buchwald-Hartwig amination under inert conditions. Solvent selection (e.g., chloroform for extraction, hexane for crystallization) and purification via column chromatography are critical .

Q. How is crystallographic data utilized in confirming the planar structure of the pyrazolo[1,5-a]pyrimidine core?

  • Methodological Answer : X-ray crystallography reveals planarity with deviations <0.014 Å from the mean plane. Dihedral angles between fused rings (e.g., 0.84° for six- and five-membered rings) and substituent orientations (e.g., 14.1° for 4-tolyl groups) are measured to validate structural predictions. Refinement using riding models for H-atoms (C–H = 0.93–0.96 Å) ensures accuracy .

Q. What are the critical steps in the purification and characterization of 7-substituted pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :

  • Purification : Recrystallization from hexane or dioxane , followed by vacuum drying.
  • Characterization :
  • NMR : Compare experimental 1H^1H and 13C^{13}C shifts with DFT-calculated values (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : Confirm molecular ions (e.g., m/z 286 [M+^+] for analogs) .

Advanced Research Questions

Q. What methodologies are recommended for resolving discrepancies between calculated and observed NMR chemical shifts in pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

Computational Calibration : Use DFT (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra, adjusting for solvent effects (e.g., chloroform via PCM model) .

Experimental Validation : Re-measure NMR under standardized conditions (e.g., 400 MHz, CDCl3_3) and cross-check with crystallographic data to identify conformational artifacts .

Statistical Analysis : Apply multivariate regression to correlate substituent electronic effects (e.g., Hammett σ values) with shift deviations .

Q. How can computational reaction path search methods enhance the synthesis of novel pyrazolo[1,5-a]pyrimidine analogs?

  • Methodological Answer :

  • Reaction Design : Use quantum chemical calculations (e.g., QM/MM) to model transition states and identify low-energy pathways for piperazinyl coupling .
  • Optimization : Apply information science tools to screen reaction conditions (e.g., solvent polarity, temperature) and predict optimal yields. Experimental feedback refines computational models iteratively .

Q. What experimental design strategies minimize variability in yield during multi-step synthesis of piperazinyl-substituted pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., molar ratios, reflux time). For example, a 23^3 factorial design can optimize trifluoromethylation (factors: acetic acid volume, temperature, stoichiometry) .
  • Process Control : Monitor intermediates via TLC/HPLC and adjust parameters dynamically (e.g., extend reflux time if conversion <90%) .

Q. How do electronic effects of substituents influence the reactivity of the pyrazolo[1,5-a]pyrimidine ring during functionalization?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at position 3 increase electrophilicity at position 7, favoring nucleophilic attacks (e.g., piperazine coupling) .
  • Electron-Donating Groups (EDGs) : Methyl or methoxy groups reduce reactivity, requiring harsher conditions (e.g., Pd-catalyzed coupling) .

Q. What are the best practices for analyzing dihedral angles between aromatic rings in pyrazolo[1,5-a]pyrimidine derivatives using X-ray crystallography?

  • Methodological Answer :

  • Data Collection : Use high-resolution diffractometers (Mo-Kα radiation, λ = 0.71073 Å) and refine structures with SHELXL .
  • Angle Measurement : Calculate dihedral angles via software (e.g., Mercury) and compare with literature values (e.g., 14.1° for 4-tolyl groups) to assess steric/electronic effects .

Q. How can statistical analysis of reaction parameters improve the scalability of pyrazolo[1,5-a]pyrimidine synthesis?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield .
  • Response Surface Methodology (RSM) : Model nonlinear interactions (e.g., temperature vs. time) to define optimal ranges for large-scale production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.